4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
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Overview
Description
4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the benzamide with 1-methanesulfonyl-4-methoxypiperidine under suitable conditions, such as in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the piperidine moiety with the benzamide core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-hydroxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide.
Reduction: Formation of 4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of novel polymers or materials with unique properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules like proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites of enzymes, while the piperidine moiety can enhance binding affinity. The compound may inhibit or activate specific pathways depending on its target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[(1-methanesulfonyl-4-methylpiperidin-4-yl)methyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.
4-butoxy-N-[(1-methanesulfonyl-4-hydroxypiperidin-4-yl)methyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-butoxy-N-[(1-methanesulfonyl-4-ethoxypiperidin-4-yl)methyl]benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-4-5-14-26-17-8-6-16(7-9-17)18(22)20-15-19(25-2)10-12-21(13-11-19)27(3,23)24/h6-9H,4-5,10-15H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOPAXWMWILAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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